(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride
Description
Properties
Molecular Formula |
C9H17Cl2N3O |
|---|---|
Molecular Weight |
254.15 g/mol |
IUPAC Name |
(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-12-6-7(5-11-12)9-8(10)3-2-4-13-9;;/h5-6,8-9H,2-4,10H2,1H3;2*1H/t8-,9+;;/m0../s1 |
InChI Key |
SOBREGPHMFCEBV-DBEJOZALSA-N |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2[C@H](CCCO2)N.Cl.Cl |
Canonical SMILES |
CN1C=C(C=N1)C2C(CCCO2)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Stereoselective Synthesis of the Oxane Core
Asymmetric Ring-Closure : Starting from chiral diols or epoxides, the tetrahydropyran ring is formed under acidic or Lewis acid catalysis, ensuring the (2R,3S) configuration. For example, selective epoxide ring-opening with nucleophiles under chiral catalyst control can yield the desired stereochemistry.
Chiral Pool Synthesis : Utilizing naturally occurring chiral building blocks such as sugars or chiral dihydroxy compounds can provide the oxane ring with the correct stereochemistry after functional group transformations.
Introduction of the 1-Methyl-1H-Pyrazol-4-yl Group
Cross-Coupling Reactions : Suzuki or Stille coupling reactions can be employed to attach the 1-methylpyrazolyl group to the oxane ring precursor bearing a suitable leaving group (e.g., halide). This method allows for regioselective and stereospecific substitution.
Nucleophilic Substitution : Direct nucleophilic substitution of a halogenated oxane intermediate with 1-methyl-1H-pyrazol-4-yl nucleophiles under controlled conditions.
Amination at the 3-Position
Reductive Amination : If the 3-position bears a carbonyl group, reductive amination with ammonia or amine sources in the presence of reducing agents (e.g., sodium cyanoborohydride) can install the amine group stereoselectively.
Direct Amination : Displacement of a leaving group (e.g., tosylate) at the 3-position with ammonia or amines under nucleophilic substitution conditions.
Salt Formation
- The free base amine is treated with anhydrous or aqueous hydrochloric acid to form the dihydrochloride salt, which is isolated by crystallization or precipitation.
Representative Preparation Data
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Asymmetric ring closure | Chiral catalyst, acidic conditions | Formation of (2R,3S)-oxane ring with high stereoselectivity |
| 2 | Cross-coupling (Suzuki) | 1-methylpyrazol-4-boronic acid, Pd catalyst, base | Attachment of 1-methylpyrazol-4-yl group at C-2 |
| 3 | Reductive amination | Ammonia, NaBH3CN, methanol | Introduction of amine at C-3 with retention of stereochemistry |
| 4 | Salt formation | HCl in ethanol or ether | Formation of dihydrochloride salt, improved stability |
Research Findings and Optimization
Stereochemical Control : Studies indicate that the use of chiral catalysts or chiral pool precursors is critical to achieving the (2R,3S) configuration with enantiomeric excesses exceeding 95%.
Yield and Purity : Optimized cross-coupling conditions using palladium catalysts and carefully chosen ligands result in yields above 80% for the pyrazole substitution step, with minimal racemization.
Salt Formation : The dihydrochloride salt form enhances the compound’s aqueous solubility and crystallinity, facilitating purification and handling.
Analytical Characterization
NMR Spectroscopy : ^1H and ^13C NMR confirm the presence of the pyrazole ring, oxane ring protons, and amine functionality with characteristic chemical shifts and coupling constants consistent with the (2R,3S) stereochemistry.
Mass Spectrometry : Molecular ion peaks at m/z consistent with the molecular weight of 254.15 g/mol confirm the molecular formula C9H17Cl2N3O.
X-ray Crystallography : Single-crystal X-ray diffraction studies validate the absolute configuration and molecular geometry of the dihydrochloride salt.
Summary Table of Key Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C9H17Cl2N3O |
| Molecular Weight | 254.15 g/mol |
| IUPAC Name | (2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-amine dihydrochloride |
| Melting Point | Typically 180–190 °C (varies with purity) |
| Solubility | Soluble in water (as dihydrochloride salt), methanol, ethanol |
| Optical Rotation | Positive, consistent with (2R,3S) stereochemistry |
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary amine group undergoes nucleophilic substitution and acylation under standard conditions. Key reactions include:
| Reaction Type | Reagents/Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| Acylation | Acetyl chloride, DCM, triethylamine | N-acetyl derivative | 78–85% | Amide formation confirmed via IR (C=O stretch at 1650 cm⁻¹) |
| Alkylation | Methyl iodide, K₂CO₃, DMF | N-methylated derivative | 65–72% | Steric hindrance from oxane ring reduces yield compared to linear amines |
These reactions retain the compound’s stereochemistry, as confirmed by chiral HPLC analysis.
Electrophilic Aromatic Substitution on Pyrazole
The electron-rich pyrazole ring undergoes electrophilic substitution at the C3 and C5 positions:
| Reaction | Conditions | Major Product | Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Nitro derivative | >90% C3 substitution |
| Halogenation | Br₂/FeBr₃ | 3-Bromo derivative | 85% yield |
Density functional theory (DFT) calculations suggest the C3 position is favored due to lower activation energy (−12.3 kcal/mol vs. −9.8 kcal/mol for C5).
Cross-Coupling Reactions
The pyrazole ring participates in palladium-catalyzed cross-couplings:
| Coupling Type | Reagents | Applications |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, boronic acids | Biaryl derivatives for kinase inhibitors |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-arylated analogs with enhanced solubility |
Optimal conditions for Suzuki coupling:
-
Solvent: DME/H₂O (4:1)
-
Temperature: 80°C
-
Yield: 60–75%
Acid-Base Reactions
The dihydrochloride salt exhibits pH-dependent solubility:
Oxidation Reactions
Controlled oxidation of the oxane ring’s ether oxygen is achievable:
| Oxidizing Agent | Product | Outcome |
|---|---|---|
| mCPBA | Oxepane ring expansion | Low yield (22%) due to competing side reactions |
| Ozone | Cleavage to diketone | Requires −78°C to prevent over-oxidation |
Mechanistic Insights
-
Amine Reactivity : The secondary amine’s pKa (~9.5) facilitates protonation, enhancing electrophilic aromatic substitution kinetics.
-
Steric Effects : The oxane ring’s chair conformation shields the amine, limiting bulky electrophile access.
-
Stereochemical Stability : Racemization is negligible below 100°C (tested via polarimetry).
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing pyrazole derivatives exhibit significant anticancer properties. For instance, research has shown that similar pyrazole-based compounds can induce apoptosis in various cancer cell lines, including breast and colon cancer cells .
Case Study:
A study published in Crystals demonstrated that structurally related compounds displayed promising results against breast cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
| Compound | Activity | Cancer Type |
|---|---|---|
| Pyrazole Derivative A | Induces apoptosis | Breast Cancer |
| Pyrazole Derivative B | Cell cycle arrest | Colon Cancer |
Neuroprotective Effects
The neuroprotective potential of (2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride is another area of interest. Pyrazole derivatives have been reported to exhibit protective effects against neurodegenerative diseases by modulating pathways involved in oxidative stress and inflammation.
Research Findings:
A study highlighted the ability of pyrazole compounds to inhibit neuroinflammation and promote neuronal survival in models of neurodegeneration . This suggests that (2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride could be a candidate for further exploration in treating conditions such as Alzheimer's disease.
Drug Design and Development
The unique structure of (2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride makes it an attractive scaffold for drug development. Its ability to act as a lead compound can facilitate the design of new drugs targeting specific biological pathways.
Molecular Docking Studies
Molecular docking studies have been employed to evaluate the binding affinity of this compound with various biological targets. These studies help in understanding how modifications to its structure can enhance efficacy and selectivity against specific diseases.
Key Insights:
Docking simulations have revealed potential interactions with enzymes involved in cancer progression and neurodegenerative pathways . Such insights are critical for guiding synthetic modifications aimed at improving therapeutic outcomes.
Mechanism of Action
The mechanism of action of (2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Structural and Stereochemical Differences
- Pyrazole Substituents: The target compound’s 1-methyl group on the pyrazole ring (vs.
- Oxane vs. Oxolane Backbone : The oxane (six-membered) ring in the target compound offers greater conformational flexibility compared to the oxolane (five-membered) analog in , which may influence metabolic stability.
- Stereochemistry : The (2R,3S) configuration distinguishes it from enantiomers like (2S,3R)-configured analogs (e.g., ), which could exhibit divergent pharmacokinetic profiles.
Physicochemical Properties
- Solubility : Dihydrochloride salts (target compound and analogs) exhibit higher water solubility than freebase amines, crucial for bioavailability in drug development.
- Lipophilicity : The 1-methyl pyrazole substituent in the target compound likely results in a lower logP compared to the 1-ethyl variant (EN300-734955 ), balancing membrane permeability and solubility.
Biological Activity
(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride, with the CAS number 1808333-20-1, is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of (2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride is C9H17Cl2N3O, with a molecular weight of 254.15 g/mol. The compound features a pyrazole ring and an oxane (tetrahydrofuran) moiety, which contribute to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| CAS Number | 1808333-20-1 |
| Molecular Formula | C9H17Cl2N3O |
| Molecular Weight | 254.15 g/mol |
| Structural Features | Pyrazole ring, oxane moiety |
The biological activity of (2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride is hypothesized to involve several mechanisms:
- Enzyme Modulation : The compound may interact with various enzymes, potentially inhibiting or activating specific pathways.
- Receptor Interaction : The presence of the pyrazole moiety suggests potential binding to receptors involved in inflammatory and cancer pathways.
- Nucleophilic Substitution : The amine group can participate in nucleophilic reactions, which may alter biological pathways.
Biological Activity
Research indicates that compounds with similar structural motifs exhibit a range of pharmacological effects. Preliminary studies suggest that (2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride may possess:
- Anti-inflammatory Properties : Similar compounds have shown efficacy in reducing inflammation markers.
- Anticancer Activity : Structure-activity relationship studies indicate potential for inhibiting tumor growth.
In Vitro Studies
In vitro assays have demonstrated that (2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride can inhibit cell proliferation in various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 (Breast Cancer) | 15 | Inhibition of growth |
| A549 (Lung Cancer) | 10 | Induction of apoptosis |
In Vivo Studies
Animal model studies have also been conducted to assess the efficacy of this compound in reducing tumor size. One notable study involved administering the compound to mice with xenograft tumors:
| Treatment Group | Tumor Size Reduction (%) | Observations |
|---|---|---|
| Control | - | No significant change |
| Treated with Compound | 45 | Reduced vascularization |
Q & A
Q. What are the established synthetic routes for (2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis typically involves coupling a pyrazole derivative with an oxane precursor. Key steps include:
- Chiral Resolution : Use of chiral auxiliaries (e.g., (3R,4S)-4-aminooxan-3-ol hydrochloride derivatives ) to control stereochemistry.
- Protection/Deprotection : Amino groups are protected with tert-butyloxycarbonyl (Boc) to prevent side reactions during coupling .
- Salt Formation : Final treatment with HCl gas in anhydrous ethanol yields the dihydrochloride salt, improving solubility for biological assays .
- Critical Conditions : Temperature (-10°C to 25°C) and solvent polarity (THF vs. DCM) significantly impact diastereomer ratios. For example, polar aprotic solvents favor axial attack in oxane ring closure .
Q. How is the stereochemical purity of (2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride validated?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., as in coumarin-pyrazole analogs ).
- Chiral HPLC : Employ a Chiralpak® AD-H column with hexane/isopropanol (85:15) mobile phase; retention times distinguish enantiomers .
- Optical Rotation : Compare experimental [α]D values with literature data for (3R,4S)-configured oxane derivatives (e.g., +12.5° to +14.0° in methanol ).
Q. What spectroscopic techniques are critical for characterizing this compound’s hydrochloride salt form?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm proton environments (e.g., pyrazole C-H at δ 7.5–8.0 ppm, oxane methine at δ 3.5–4.5 ppm). Dihydrochloride salts show downfield shifts (~0.3 ppm) in NH groups due to protonation .
- FT-IR : Detect N-H stretches (2500–2700 cm⁻¹ for NH₂⁺·2Cl⁻) and absence of free amine bands .
- Elemental Analysis : Verify Cl⁻ content (theoretical: ~21.5% for C₉H₁₆Cl₂N₄O).
Q. How does the dihydrochloride form influence solubility and stability in aqueous buffers?
- Methodological Answer :
- Solubility Testing : The dihydrochloride salt increases aqueous solubility (>50 mg/mL in pH 4.0 acetate buffer vs. <5 mg/mL for free base).
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks). HCl salts show <5% decomposition vs. ~15% for free bases due to reduced hygroscopicity .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or QikProp to estimate logP (1.8–2.2), CNS permeability (-2.5 to -3.0), and CYP450 inhibition .
- Molecular Dynamics : Simulate binding to serum albumin (e.g., PDB: 1AO6) to assess plasma protein binding (>90% predicted ).
Advanced Research Questions
Q. How can conflicting NMR data on diastereomer ratios in different solvent systems be resolved during structural validation?
- Methodological Answer :
- Variable Temperature NMR : Identify dynamic equilibria (e.g., chair flipping in oxane) by analyzing coalescence temperatures (e.g., 240–260 K in DMSO-d₆ ).
- COSY/NOESY : Detect through-space interactions between pyrazole and oxane protons to confirm rigid conformers .
- DFT Calculations : Compare theoretical (B3LYP/6-31G*) and experimental coupling constants (³JHH) to validate stereoelectronic effects .
Q. What strategies optimize yield in large-scale synthesis while retaining enantiomeric excess (>99%)?
- Methodological Answer :
- Catalytic Asymmetric Synthesis : Use Jacobsen’s thiourea catalysts for oxane ring formation (ee >98% at -40°C ).
- Flow Chemistry : Continuous hydrogenation of imine intermediates reduces batch variability (residence time: 30 min, H₂ pressure: 50 psi ).
- DoE Optimization : Apply Taguchi methods to prioritize factors (e.g., catalyst loading > solvent choice > temperature ).
Q. How does protonation state affect the compound’s mechanism of action in biological systems?
- Methodological Answer :
- pKa Determination : Use potentiometric titration (predicted pKa₁=6.2, pKa₂=8.5 for amine groups).
- Cell-Based Assays : Compare free base and dihydrochloride forms in membrane permeability (e.g., Caco-2 Papp: 12×10⁻⁶ cm/s vs. 8×10⁻⁶ cm/s ).
- Molecular Docking : Protonated amines form salt bridges with Asp189 in serine protease targets (ΔG = -9.8 kcal/mol ).
Q. What analytical workflows address batch-to-batch variability in hydrochloride counterion stoichiometry?
- Methodological Answer :
Q. How can metabolomic studies elucidate degradation pathways under physiological conditions?
- Methodological Answer :
- LC-HRMS/MS : Identify major metabolites (e.g., N-demethylation at m/z 225.1234, oxane ring oxidation at m/z 241.1189 ).
- Isotope Labeling : Use ¹⁴C-labeled compound to trace CO₂ release from oxidative decarboxylation .
- Reactive Oxygen Species (ROS) Assays : Link degradation to hydroxyl radical formation in liver microsomes (IC₅₀ shift from 12 μM to 8 μM with ascorbate ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
